

The 2-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: 2-Phenylpiperidine

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The **2-phenylpiperidine** scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent conformational flexibility and the stereochemical possibilities arising from the chiral center at the 2-position allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of the **2-phenylpiperidine** scaffold, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, sigma receptors, and the dopamine transporter.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of a selection of **2-phenylpiperidine** derivatives and related compounds.

Table 1: Mu-Opioid Receptor Binding Affinity

Compound	R-Group (Piperidine-N)	Aromatic Moiet y (Ar)	K _i (nM)	Reference
Meperidine	Methyl	Phenyl	>100	[1]
Compound 44	-(CH ₂) ₂ -N(p-methoxyphenyl)propionamide	4-Fluorobenzyl (at 4-position)	2.1	[2]

Table 2: Sigma-1 Receptor Binding Affinity

Compound ID	R-Group (Piperidine-N)	Aromatic Moiet y (Ar)	σ ₁ K _i (nM)	D ₄ K _i (nM)	Selectivity (σ ₁ :D ₄)	Reference
12a	H	5-Indazole	1.2	860	>700	[3][4]
12c	H	5-(Trifluoromethyl)indazole	0.7	580	829	[3][4]
13a	Methyl	5-Indazole	1.8	276	153	[3][4]
13c	Methyl	5-(Trifluoromethyl)indazole	1.7	201	118	[3][4]
13g	Methyl	2-Methylphenyl	37	>10,000	>270	[3][4]
Compound 44	-(CH ₂) ₂ -N(p-methoxyphenyl)propionamide	4-Fluorobenzyl (at 4-position)	1.86	-	-	[2]

Table 3: Dopamine Transporter (DAT) Inhibition

Compound	Aromatic Ring Substitution	[³ H]WIN 35,428 Binding IC ₅₀ (nM)	[³ H]Dopamine Uptake IC ₅₀ (nM)	Reference
(+/-)-threo-Methylphenidate	Unsubstituted	120	45	[5]
m-Bromo-TMP	m-Bromo	6	15	[5]
m,p-Dichloro-TMP	m,p-Dichloro	10	1.4	[5]
m-Chloro-TMP	m-Chloro	20	30	[5]
p-Iodo-TMP	p-Iodo	30	50	[5]
MPP+	N-methyl-4-phenylpyridinium	-	1000 (K _i = 400)	[6]

Synthesis of the 2-Phenylpiperidine Scaffold

The synthesis of the **2-phenylpiperidine** core can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C2 position.

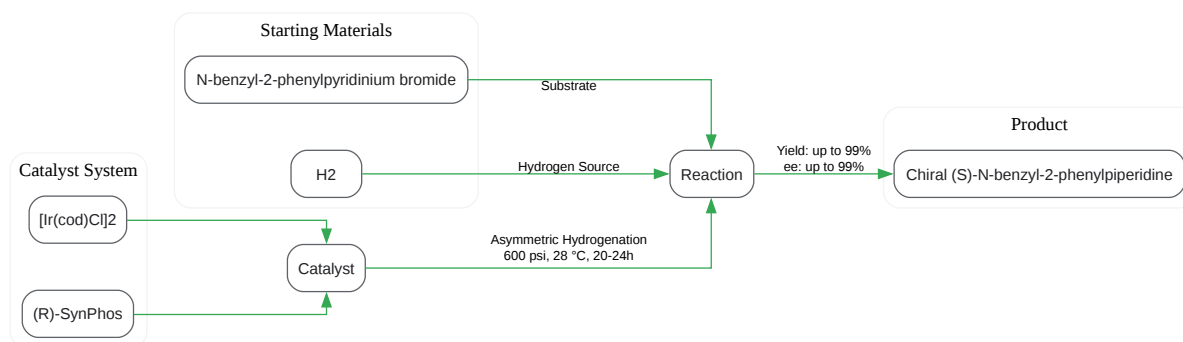
Asymmetric Hydrogenation of Pyridinium Salts

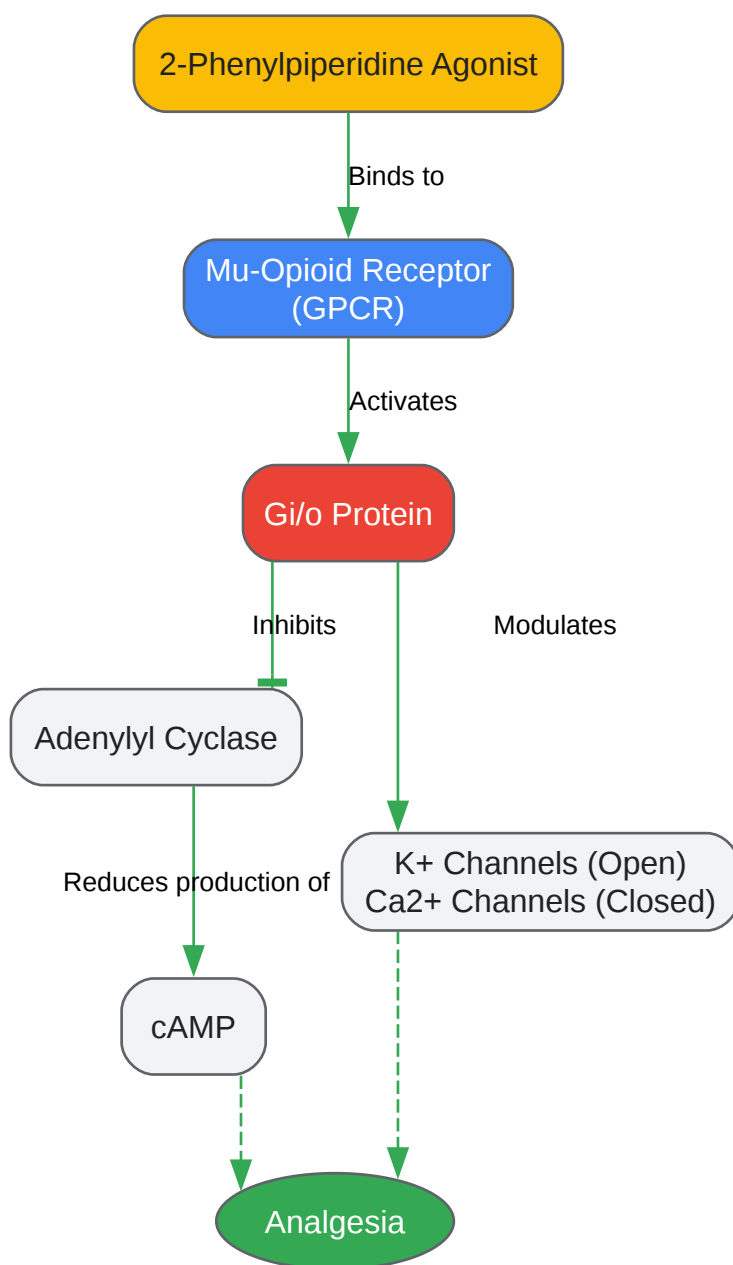
A highly efficient method for producing chiral piperidines is the catalytic asymmetric hydrogenation of the corresponding pyridinium salts.[7]

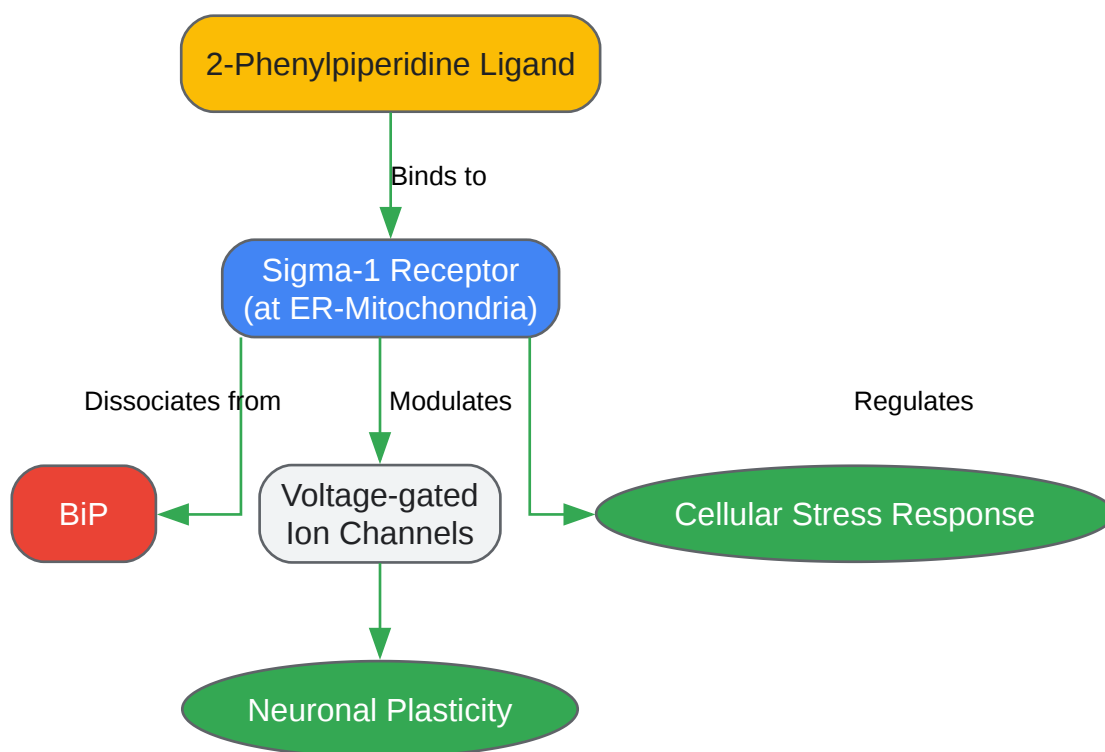
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide[7]

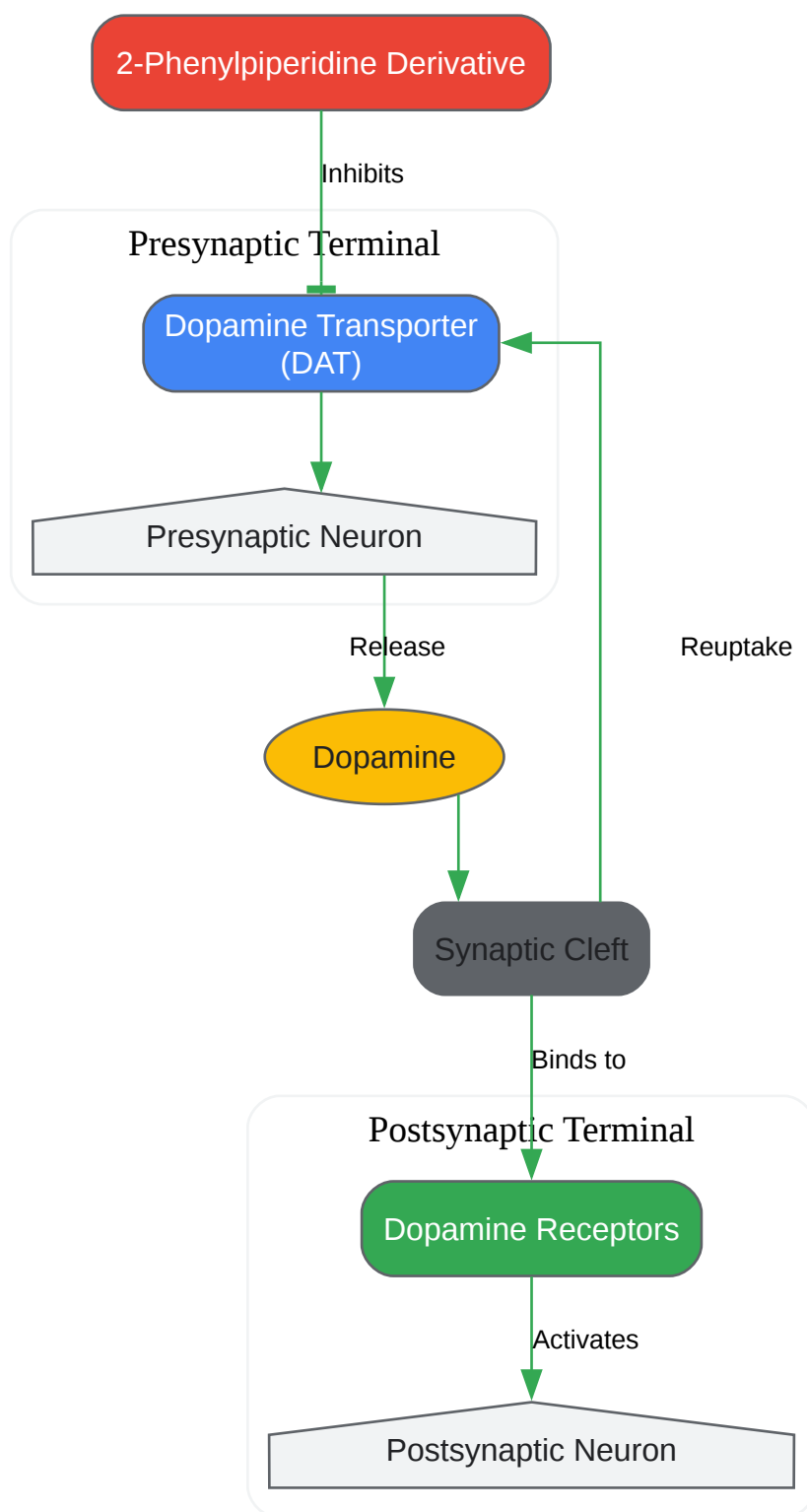
- **Catalyst Preparation:** In a nitrogen-filled glovebox, a mixture of [Ir(cod)Cl]₂ (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of anhydrous toluene/dichloromethane (1.0 mL) is stirred at room temperature for 20–30 minutes.
- **Hydrogenation:** The catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
- The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.

- The reaction mixture is stirred at 28 °C for 20–24 hours.
- Work-up: After carefully releasing the hydrogen pressure, saturated aqueous Na_2CO_3 solution is added, and the mixture is stirred for 15–30 minutes.
- The organic layer is separated, and the aqueous layer is extracted twice with CH_2Cl_2 .
- The combined organic layers are dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography (hexane/EtOAc) to yield the chiral **2-phenylpiperidine** derivative.









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